![molecular formula C7H12O2 B2946594 (3S,4R)-4-prop-2-enyloxolan-3-ol CAS No. 120871-64-9](/img/structure/B2946594.png)
(3S,4R)-4-prop-2-enyloxolan-3-ol
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Overview
Description
(3S,4R)-4-prop-2-enyloxolan-3-ol is a chemical compound that belongs to the family of oxolanes. It is also known as (S,R)-4-(2-propenyl)oxolane-3-ol, and has a molecular formula of C7H12O2. This compound is of great interest to researchers due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of (3S,4R)-4-prop-2-enyloxolan-3-ol is not yet fully understood. However, it is believed that the compound works by inhibiting the growth and replication of bacterial cells, and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
(3S,4R)-4-prop-2-enyloxolan-3-ol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial growth and replication. It has also been found to induce apoptosis in cancer cells, which leads to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3S,4R)-4-prop-2-enyloxolan-3-ol in lab experiments is its antimicrobial and antitumor activity. This makes it a useful tool for investigating the mechanisms of bacterial growth and replication, as well as the development and progression of cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions that could be explored in the study of (3S,4R)-4-prop-2-enyloxolan-3-ol. One area of interest is the development of new synthetic methods for producing this compound, which could lead to more efficient and cost-effective production. Another area of research could focus on the identification of new applications for this compound, such as its potential use in the treatment of other diseases. Finally, further studies could be conducted to investigate the mechanism of action of (3S,4R)-4-prop-2-enyloxolan-3-ol, which could lead to the development of new drugs with improved efficacy and safety.
Synthesis Methods
The synthesis of (3S,4R)-4-prop-2-enyloxolan-3-ol can be achieved through several methods. One of the most commonly used methods is the reduction of 4-(2-propenyl)oxolane-3-one using sodium borohydride in the presence of a catalyst such as nickel or palladium. Another method involves the reduction of 4-(2-propenyl)oxolane-3-one using lithium aluminum hydride.
Scientific Research Applications
(3S,4R)-4-prop-2-enyloxolan-3-ol has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. Research has shown that this compound has antimicrobial properties, and has been found to be effective against a range of bacterial strains. It has also been shown to have antitumor activity, and has been investigated as a potential treatment for cancer.
properties
IUPAC Name |
(3S,4R)-4-prop-2-enyloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-9-5-7(6)8/h2,6-8H,1,3-5H2/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVPXYBQHQSSCX-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1COCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1COC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-prop-2-enyloxolan-3-ol | |
CAS RN |
120871-64-9 |
Source
|
Record name | rac-(3R,4S)-4-(prop-2-en-1-yl)oxolan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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